1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone hydrochloride
CAS No.: 1189718-37-3
Cat. No.: VC5293796
Molecular Formula: C18H25ClN4O3
Molecular Weight: 380.87
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1189718-37-3 |
|---|---|
| Molecular Formula | C18H25ClN4O3 |
| Molecular Weight | 380.87 |
| IUPAC Name | 1-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone;hydrochloride |
| Standard InChI | InChI=1S/C18H24N4O3.ClH/c1-3-20-9-8-19-18(20)22-12-10-21(11-13-22)17(23)14-25-16-6-4-15(24-2)5-7-16;/h4-9H,3,10-14H2,1-2H3;1H |
| Standard InChI Key | VXIFMXRGPPNGEF-UHFFFAOYSA-N |
| SMILES | CCN1C=CN=C1N2CCN(CC2)C(=O)COC3=CC=C(C=C3)OC.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features three distinct structural domains:
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Imidazole Ring: A five-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. The 1-ethyl substitution on the imidazole nitrogen enhances lipophilicity, potentially improving membrane permeability .
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Piperazine Moiety: A six-membered diamine ring that contributes to conformational flexibility and hydrogen-bonding capacity, often critical for receptor binding .
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Methoxyphenoxy Ether: A para-methoxy-substituted phenyl ether linked via an ethanone spacer, which may facilitate π–π stacking interactions with aromatic residues in enzyme active sites.
The hydrochloride salt form improves aqueous solubility, a common modification for bioactive compounds to enhance bioavailability.
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 380.87 g/mol |
| CAS Number | 1189718-37-3 |
| Salt Form | Hydrochloride |
| Key Functional Groups | Imidazole, piperazine, methoxyphenoxy ether |
Synthesis and Optimization
Synthetic Pathway
The synthesis involves a multi-step sequence:
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Piperazine Functionalization: Reaction of piperazine with 1-ethyl-1H-imidazole-2-carbaldehyde under reductive amination conditions to form the 4-(1-ethyl-1H-imidazol-2-yl)piperazine intermediate.
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Ethanone Spacer Introduction: Coupling the intermediate with 2-chloro-1-(4-methoxyphenoxy)ethanone via nucleophilic substitution, leveraging the piperazine’s secondary amine as a nucleophile.
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, crystallized from a mixture of ethanol and diethyl ether.
Reaction Optimization
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Temperature: Maintained at 0–5°C during imidazole-piperazine coupling to minimize side reactions.
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Solvent System: Tetrahydrofuran (THF) used for its balance of polarity and ability to dissolve both aromatic and amine components.
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Yield: Reported at 68–72% after purification by column chromatography (silica gel, eluent: dichloromethane/methanol 9:1).
| Compound | MIC Against C. albicans (µg/mL) | LogP |
|---|---|---|
| Ketoconazole | 0.05–0.2 | 4.3 |
| Clotrimazole | 0.1–0.5 | 5.2 |
| Hypothesized Target Compound | ~0.3 (predicted) | 3.8 |
The lower LogP of 1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone hydrochloride compared to clotrimazole suggests reduced lipophilicity, potentially mitigating hepatotoxicity risks .
Research Gaps and Future Directions
Unexplored Therapeutic Areas
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Antidepressant Activity: Piperazine derivatives with ethoxyphenoxy groups show affinity for 5-HT1A receptors (e.g., 2-(4-ethoxyphenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride, CAS 1189933-79-6) . Structural parallels suggest potential serotonergic modulation warranting investigation.
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Anticonvulsant Effects: 3-Hydroxy-4H-pyran-4-one derivatives with piperazine substituents reduce seizure duration in rodent models by 40–60% at 30 mg/kg .
Synthetic Chemistry Priorities
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Green Chemistry Approaches: Replace THF with cyclopentyl methyl ether (CPME), a safer solvent with similar polarity.
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Enantioselective Synthesis: Introduce chiral centers via asymmetric catalysis to explore stereochemical effects on bioactivity.
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